molecular formula C17H23N3O3S2 B2988317 (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone CAS No. 862826-65-1

(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone

Katalognummer: B2988317
CAS-Nummer: 862826-65-1
Molekulargewicht: 381.51
InChI-Schlüssel: SVPVDGNVPFUQJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone" features a methanone core linked to two distinct moieties: a 4,5-dihydroimidazole ring substituted with an ethylthio group and a phenyl ring modified with a piperidin-1-ylsulfonyl group. This structure combines sulfur-containing heterocycles and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Eigenschaften

IUPAC Name

(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-piperidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S2/c1-2-24-17-18-10-13-20(17)16(21)14-6-8-15(9-7-14)25(22,23)19-11-4-3-5-12-19/h6-9H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPVDGNVPFUQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule with potential therapeutic applications. Its unique structure, featuring an imidazole ring and an ethylthio group, suggests various biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H18N2O2S\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Key Features:

  • Imidazole Ring : Known for its role in drug design due to its ability to form hydrogen bonds.
  • Ethylthio Group : Enhances lipophilicity and may influence metabolic stability.
  • Piperidinylsulfonyl Phenyl Group : Potentially increases binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The imidazole ring's ability to form hydrogen bonds can enhance binding affinity, while the ethylthio group may modulate the compound's reactivity.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
  • Receptor Modulation : It could interact with receptors to modulate signaling pathways.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor activity. For instance, a related imidazole derivative demonstrated cytotoxic effects on various cancer cell lines.

CompoundIC50 (µM)Cancer Cell Line
Compound A2.38Cervical Cancer
Compound B3.06Bladder Cancer

The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl group can significantly affect cytotoxicity.

Anticonvulsant Activity

Compounds similar to (2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone have shown promise in anticonvulsant assays. For example, a thiazole-bearing molecule exhibited high anticonvulsant properties, suggesting the potential for similar efficacy in this compound.

Case Studies

A recent study focused on a series of imidazole derivatives, including our compound of interest. The findings revealed:

  • Cytotoxicity : The tested compounds displayed varying degrees of cytotoxicity against human cancer cell lines, with some achieving IC50 values lower than standard chemotherapeutics.

Example Study Results:

In vitro testing demonstrated that the compound induced apoptosis in cancer cells at concentrations correlating with its IC50 values. The mechanism involved both early and late apoptotic markers.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of sulfur-containing imidazole derivatives. Key structural analogues include:

Compound Name Molecular Formula* Key Functional Groups Synthesis Method Notable Properties
Target Compound C₁₇H₂₁N₃O₃S₂ Dihydroimidazole, ethylthio, piperidinylsulfonylphenyl Likely nucleophilic substitution High polarity due to sulfonamide; moderate lipophilicity
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone C₂₈H₂₀F₂N₄O₃S₂ Triazole, phenylsulfonyl, difluorophenyl, phenylethanone Sodium ethoxide-mediated alkylation Enhanced aromatic stacking; potential antimicrobial use
(4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone C₁₈H₁₄F₃N₃O₃S Dihydroimidazole, trifluoromethylbenzylthio, nitrophenyl Thiol-alkylation High metabolic stability (CF₃ group); electron-deficient
2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole C₁₉H₁₅N₅O Imidazole, pyridyl, hydroxyphenyl Condensation of benzil derivatives Fluorescence/chemiluminescence properties

*Molecular formulas estimated based on IUPAC names.

Functional Group Variations

  • Sulfonamide vs. Sulfonyl Groups : The piperidinylsulfonyl group in the target compound enhances solubility in polar solvents compared to the phenylsulfonyl group in the triazole analogue . This modification may improve bioavailability in aqueous environments.
  • Ethylthio vs.
  • Dihydroimidazole vs. Triazole/Imidazole Cores : The partially saturated dihydroimidazole in the target compound may reduce planarity compared to aromatic triazole/imidazole cores, affecting π-π stacking interactions .

Physicochemical Properties

  • Solubility : The piperidinylsulfonyl group confers higher aqueous solubility than the nitro group in , which is strongly electron-withdrawing but less polar.
  • Lipophilicity : The ethylthio group (logP ~2.5) is less lipophilic than the trifluoromethylbenzylthio group (logP ~3.8), suggesting differences in membrane permeability .
  • Stability : The trifluoromethyl group in enhances resistance to oxidative metabolism, whereas the target compound’s ethylthio group may be susceptible to sulfoxidation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.